molecular formula C13H14N2O3 B14452340 5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one CAS No. 77698-16-9

5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B14452340
CAS No.: 77698-16-9
M. Wt: 246.26 g/mol
InChI Key: VFRJMWYSNIKRAG-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one is an organic compound that features a unique structure combining a methoxybenzoyl group with an imidazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-methoxybenzoyl chloride with 1,4-dimethylimidazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism by which 5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one exerts its effects involves interactions with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, modulating their activity. The imidazolone core may also play a role in stabilizing the compound’s interaction with its targets, leading to the desired biological or chemical effects .

Properties

CAS No.

77698-16-9

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

4-(4-methoxybenzoyl)-3,5-dimethyl-1H-imidazol-2-one

InChI

InChI=1S/C13H14N2O3/c1-8-11(15(2)13(17)14-8)12(16)9-4-6-10(18-3)7-5-9/h4-7H,1-3H3,(H,14,17)

InChI Key

VFRJMWYSNIKRAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)N1)C)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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